4-(2,2-Dimethylpropyl)benzoic acid
Overview
Description
4-(2,2-Dimethylpropyl)benzoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of benzoic acid, where the carboxyl group is attached to a benzene ring substituted with a 2,2-dimethylpropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Another method involves the oxidation of 4-(2,2-dimethylpropyl)toluene using potassium permanganate (KMnO4) to yield this compound. The reaction conditions include:
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents like potassium permanganate or chromium trioxide (CrO3). The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropyl)benzoic acid undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form benzoic acid derivatives.
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Aqueous or acidic medium, elevated temperatures.
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Reduction: : Reduction of the carboxyl group to form alcohol derivatives.
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, typically conducted at low temperatures.
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Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring.
Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Conditions: Varies depending on the substituent being introduced.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2-Dimethylpropyl)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropyl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
4-(2,2-Dimethylpropyl)benzoic acid can be compared with other similar compounds, such as:
Benzoic Acid: The parent compound, which lacks the 2,2-dimethylpropyl group.
4-Methylbenzoic Acid: A derivative with a methyl group instead of the 2,2-dimethylpropyl group.
4-(2,2-Dimethylpropyl)toluene: A related compound where the carboxyl group is replaced with a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(2,2-dimethylpropyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKOUWZXGZYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429097 | |
Record name | 4-neopentylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65687-52-7 | |
Record name | 4-neopentylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2-dimethylpropyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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